![molecular formula C19H17NO2 B221874 trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine CAS No. 160637-28-5](/img/structure/B221874.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research as a carcinogen and mutagen. DMBA is a potent inducer of tumors in various animal models and has been used extensively to study the mechanisms of chemical carcinogenesis.
作用机制
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is a potent carcinogen that induces DNA damage through the formation of reactive metabolites. The reactive metabolites of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can form covalent adducts with DNA, leading to mutations and chromosomal aberrations. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce oxidative stress, which can further damage DNA and other cellular components. The DNA damage induced by trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Biochemical and Physiological Effects
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce a wide range of biochemical and physiological effects in various animal models. It can induce oxidative stress, inflammation, and DNA damage in various tissues, including the liver, lung, skin, and mammary gland. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce the expression of various genes involved in the regulation of cell growth, apoptosis, and DNA repair. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce changes in the expression of various proteins involved in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
实验室实验的优点和局限性
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has several advantages as a research tool, including its potency as a carcinogen and its ability to induce tumors in various animal models. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is also relatively easy to synthesize and has a long shelf life. However, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine also has several limitations, including its toxicity and potential for bioaccumulation. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce tumors at multiple sites, making it difficult to study the specific mechanisms of tumor development.
未来方向
There are several future directions for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research, including the development of new animal models for studying the mechanisms of chemical carcinogenesis, the identification of new biomarkers for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine exposure and toxicity, and the development of new strategies for preventing and treating trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine-induced tumors. Other future directions include the study of the effects of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine on epigenetic modifications and the use of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine as a tool for studying the role of the microbiome in cancer development. Overall, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research continues to be an important area of study for understanding the mechanisms of chemical carcinogenesis and developing new strategies for cancer prevention and treatment.
合成方法
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can be synthesized through several methods, including the cyclization of 2,7-dimethylnaphthalene-1,8-diol, the oxidation of 2,7-dimethylnaphthalene, and the cyclization of 3,4-dihydroxy-7,9-dimethylbenz[a]anthracene. The most commonly used method is the cyclization of 2,7-dimethylnaphthalene-1,8-diol, which involves the condensation of the diol with sulfuric acid to form the corresponding benz[c]acridine.
科学研究应用
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been widely used in scientific research as a carcinogen and mutagen. It has been used to study the mechanisms of chemical carcinogenesis, including the initiation, promotion, and progression of tumors. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It has been used to study the molecular mechanisms of cancer development, including DNA damage, DNA repair, cell cycle regulation, apoptosis, and signal transduction pathways.
属性
CAS 编号 |
160637-28-5 |
|---|---|
产品名称 |
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
(3S,4S)-7,9-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-7-16-15(9-10)11(2)12-4-5-14-13(18(12)20-16)6-8-17(21)19(14)22/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
InChI 键 |
UJLYFRKAQBARPJ-HKUYNNGSSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)[C@@H]([C@H](C=C4)O)O |
SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
规范 SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
同义词 |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



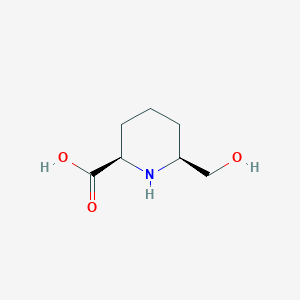
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
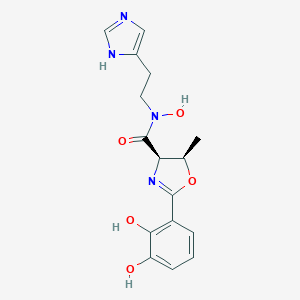

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
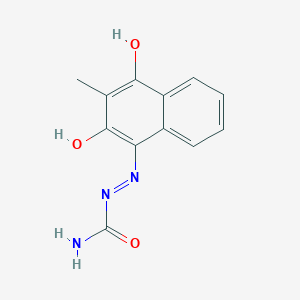
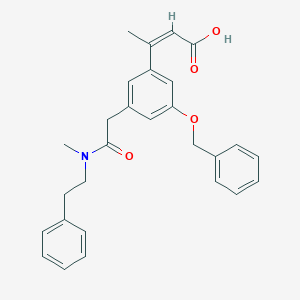
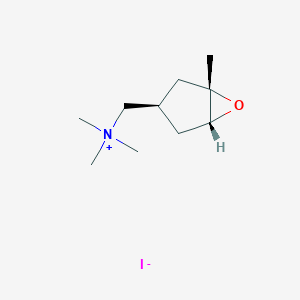
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
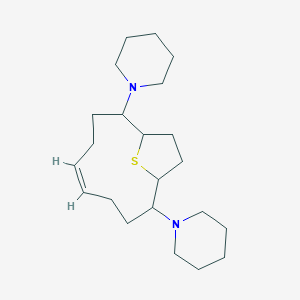
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
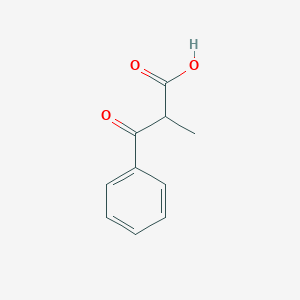
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)